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molecular formula C14H17N3O2 B8290410 N-(5-Formylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

N-(5-Formylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

Cat. No. B8290410
M. Wt: 259.30 g/mol
InChI Key: JIZHOLSGZBTCMV-UHFFFAOYSA-N
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Patent
US09212165B2

Procedure details

To a solution of N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide (540 mg, 2.1 mmol) in DCM (20 mL) was added PCC (670 mg, 3.1 mmol) in portions and the reaction mixture was stirred at room temperature for two hours. The mixture was filtered through a pad of silica gel and the filtrate was concentrated. The resulting residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2/1) to yield 350 mg (65%) of the title compound, N-(5-formylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide, as a white solid. ESI-MS m/z: 260 (M+H)+.
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:10][C:7]([NH:11][C:12]([C:14]3[CH:19]=[N:18][CH:17]=[CH:16][N:15]=3)=[O:13])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[CH:2]([C:3]12[CH2:10][C:7]([NH:11][C:12]([C:14]3[CH:19]=[N:18][CH:17]=[CH:16][N:15]=3)=[O:13])([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2)=[O:1] |f:1.2|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
OCC12CCCC(CC1)(C2)NC(=O)C2=NC=CN=C2
Name
Quantity
670 mg
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C12CCCC(CC1)(C2)NC(=O)C2=NC=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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